1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine
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Overview
Description
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a triazolo-pyrimidine scaffold with a piperidine moiety, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable enzyme inhibition properties.
Uniqueness
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is unique due to its specific combination of a triazolo-pyrimidine scaffold with a piperidine moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H18N6 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine |
InChI |
InChI=1S/C13H18N6/c14-10-2-1-5-18(7-10)12-6-11(9-3-4-9)17-13-15-8-16-19(12)13/h6,8-10H,1-5,7,14H2 |
InChI Key |
MCYBYSVATGVODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC3=NC=NN23)C4CC4)N |
Origin of Product |
United States |
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